Sodium 1-octanesulfonate

Catalog No.
S657040
CAS No.
5324-84-5
M.F
C8H18NaO3S
M. Wt
217.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-octanesulfonate

CAS Number

5324-84-5

Product Name

Sodium 1-octanesulfonate

IUPAC Name

sodium;octane-1-sulfonate

Molecular Formula

C8H18NaO3S

Molecular Weight

217.28 g/mol

InChI

InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11);

InChI Key

QXFHPLPMTXEJPV-UHFFFAOYSA-N

SMILES

CCCCCCCCS(=O)(=O)[O-].[Na+]

Synonyms

Bio-Terge PAS 8; Bio-Terge PAS 8SF; NAS 8RF; NAS-FAL; Sodium 1-Octanesulfonate; Sodium Capryl Sulfonate; Sodium n-Octanesulfonate; Sodium n-Octylsulfonate; Sodium Octanesulfonate; Sodium Octylsulfonate; Witconate NAS-FAL

Canonical SMILES

CCCCCCCCS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCCCS(=O)(=O)[O-].[Na+]

High-Performance Liquid Chromatography (HPLC):

  • Ion pairing agent: It acts as an ion pairing agent, especially for separating peptides and proteins in HPLC analysis. These agents help improve peak separation and resolution by altering the charge and hydrophobicity of analytes, resulting in better detection and quantification [].

Surface-active agent:

  • Micellar solubilization: Due to its amphiphilic nature, Sodium 1-octanesulfonate can act as a surface-active agent, forming micelles in aqueous solutions. These micelles can solubilize hydrophobic molecules, aiding in their study and analysis [].

Other Applications:

  • Interaction with biomolecules: Research suggests that Sodium 1-octanesulfonate can interact with biomolecules like human serum albumin (HSA), potentially impacting its structure and function []. Further studies are needed to understand the implications of this interaction.

Environmental and safety considerations:

  • Safer Choice designation: The US Environmental Protection Agency (EPA) has designated Sodium 1-octanesulfonate as a Safer Choice chemical, indicating its lower potential for environmental and human health hazards compared to other alternatives [].

Sodium 1-octanesulfonate, also known as sodium octane-1-sulfonate, is a chemical compound with the molecular formula C8H17NaO3S\text{C}_8\text{H}_{17}\text{NaO}_3\text{S} and a molecular weight of approximately 216.28 g/mol. It appears as a white powder or crystalline solid and is highly soluble in water . This compound is primarily used as an ion-pair reagent in high-performance liquid chromatography (HPLC) and has applications in biochemical research due to its ability to enhance the separation of organic compounds, particularly peptides and proteins .

In ion-pairing, the negatively charged sulfonate group of NaOS interacts with positively charged molecules, forming a neutral ion pair. This alters the molecule's polarity and affinity for the mobile and stationary phases in chromatography techniques like HPLC. This can improve separation and detection of specific molecules [].

Typical of sulfonic acids, including:

  • Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, leading to the formation of different sulfonate esters.
  • Deprotonation: In basic conditions, the sulfonic acid group can be deprotonated to form its corresponding sulfonate anion, which enhances its solubility in polar solvents.
  • Formation of Surfactants: It can react with alcohols or other hydrophobic moieties to form surfactants, which have applications in detergents and emulsifiers .

Sodium 1-octanesulfonate exhibits biological activity primarily through its interactions with proteins and membranes. It has been shown to act as a surfactant, affecting membrane permeability and protein solubility. The compound's ability to stabilize proteins makes it useful in biochemical assays and protein purification processes. Additionally, it has been reported to have local anesthetic properties due to its interaction with nerve membranes, although further studies are needed to fully understand its pharmacological effects .

The synthesis of sodium 1-octanesulfonate typically involves the following steps:

  • Sulfonation: Octane is treated with sulfur trioxide or chlorosulfonic acid to introduce a sulfonic acid group at the terminal position, forming 1-octanesulfonic acid.
  • Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce sodium 1-octanesulfonate.
  • Crystallization: The product may be purified by recrystallization from water or other suitable solvents to achieve the desired purity level .

Sodium 1-octanesulfonate has several key applications:

  • HPLC Reagent: It is widely used as an ion-pairing agent in HPLC for the analysis of organic compounds, particularly in separating peptides and proteins .
  • Biochemical Research: The compound is utilized in various biochemical assays due to its ability to stabilize proteins and enhance solubility.
  • Surfactant Production: It serves as a precursor for synthesizing surfactants used in detergents and emulsifiers .

Research on sodium 1-octanesulfonate has focused on its interactions with biological membranes and proteins. Studies indicate that it can alter membrane fluidity and enhance protein solubility, which are critical factors in drug formulation and delivery systems. Its role as an ion-pairing agent also facilitates better resolution of analytes in chromatographic techniques .

Sodium 1-octanesulfonate shares structural similarities with other alkyl sulfonates but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Sodium dodecyl sulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_4\text{S}Commonly used as a detergent; higher hydrophobicity
Sodium hexyl sulfonateC6H13NaO3S\text{C}_{6}\text{H}_{13}\text{NaO}_3\text{S}Shorter alkyl chain; less effective as an HPLC reagent
Sodium lauryl sulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_4\text{S}Widely used in personal care products; strong surfactant properties

Uniqueness of Sodium 1-Octanesulfonate

Sodium 1-octanesulfonate's unique characteristics arise from its moderate hydrophobicity combined with effective ion-pairing capabilities, making it particularly valuable in analytical chemistry for separating complex mixtures while being less harsh than other sulfonates like sodium dodecyl sulfate.

Physical Description

Liquid

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

217.08743489 g/mol

Monoisotopic Mass

217.08743489 g/mol

Heavy Atom Count

13

UNII

J46EZ5JYB3

Related CAS

3944-72-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 799 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 42 of 799 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 757 of 799 companies with hazard statement code(s):;
H315 (99.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5324-84-5

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
1-Octanesulfonic acid, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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